molecular formula C8H16ClNS B2399536 3-Cyclobutylthiomorpholine hydrochloride CAS No. 1909347-86-9

3-Cyclobutylthiomorpholine hydrochloride

Cat. No.: B2399536
CAS No.: 1909347-86-9
M. Wt: 193.73
InChI Key: GRIMWXHLLCDETE-UHFFFAOYSA-N
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Description

3-Cyclobutylthiomorpholine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClNS It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylthiomorpholine hydrochloride typically involves the reaction of cyclobutylamine with thiomorpholine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include:

    Raw Materials: Cyclobutylamine, thiomorpholine, and hydrochloric acid

    Reaction Conditions: Optimized temperature and pressure settings

    Purification: Crystallization or recrystallization techniques to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylthiomorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Reaction with reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions with halogenated compounds

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiomorpholine derivatives

    Substitution: Formation of substituted thiomorpholine compounds

Scientific Research Applications

3-Cyclobutylthiomorpholine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a bioactive compound in various biological assays

    Medicine: Explored for its potential therapeutic applications in the treatment of cancer and inflammatory diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclobutylthiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to:

    Bind to specific receptors or enzymes: Modulating their activity

    Influence cellular signaling pathways: Affecting processes such as cell proliferation and apoptosis

Comparison with Similar Compounds

    Thiomorpholine: A parent compound with similar structural features

    Cyclobutylamine: A precursor used in the synthesis of 3-Cyclobutylthiomorpholine hydrochloride

    Morpholine: A structurally related compound with different chemical properties

Uniqueness: this compound is unique due to its combination of a cyclobutyl group and a thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclobutylthiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIMWXHLLCDETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CSCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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